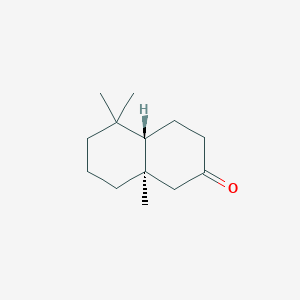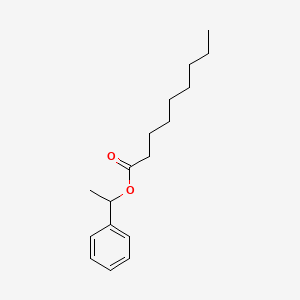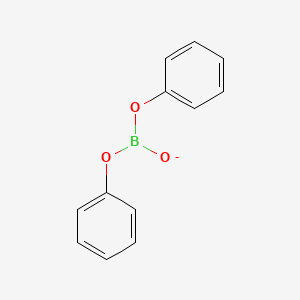![molecular formula C13H21N5O5 B14145965 2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol CAS No. 381710-57-2](/img/structure/B14145965.png)
2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is a complex organic compound with the molecular formula C₁₃H₂₁N₅O₅ This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and two ethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol typically involves the condensation of 6-methyl-2-(morpholin-4-yl)-5-nitropyrimidine-4-amine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as Lewis acids can also be employed to accelerate the reaction rate. The final product is typically obtained in high purity through a series of purification steps including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The ethanol groups can participate in condensation reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Carboxylic acids, acid chlorides.
Major Products
Reduction: Formation of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol.
Substitution: Formation of various substituted morpholine derivatives.
Condensation: Formation of esters or ethers depending on the reactants used.
Applications De Recherche Scientifique
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol: Similar structure but with an amino group instead of a nitro group.
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is unique due to the presence of both a nitro group and a morpholine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
381710-57-2 |
|---|---|
Formule moléculaire |
C13H21N5O5 |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H21N5O5/c1-10-11(18(21)22)12(16(2-6-19)3-7-20)15-13(14-10)17-4-8-23-9-5-17/h19-20H,2-9H2,1H3 |
Clé InChI |
PDOWVDDFBBADHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N2CCOCC2)N(CCO)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)








![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)

